2-(4-Morpholinyl)-1,3-thiazol-4-ol 2-(4-Morpholinyl)-1,3-thiazol-4-ol
Brand Name: Vulcanchem
CAS No.: 19983-32-5
VCID: VC21522049
InChI: InChI=1S/C7H10N2O2S/c10-6-5-12-7(8-6)9-1-3-11-4-2-9/h5,10H,1-4H2
SMILES: C1COCCN1C2=NC(=CS2)O
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23g/mol

2-(4-Morpholinyl)-1,3-thiazol-4-ol

CAS No.: 19983-32-5

Cat. No.: VC21522049

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23g/mol

* For research use only. Not for human or veterinary use.

2-(4-Morpholinyl)-1,3-thiazol-4-ol - 19983-32-5

Specification

CAS No. 19983-32-5
Molecular Formula C7H10N2O2S
Molecular Weight 186.23g/mol
IUPAC Name 2-morpholin-4-yl-1,3-thiazol-4-ol
Standard InChI InChI=1S/C7H10N2O2S/c10-6-5-12-7(8-6)9-1-3-11-4-2-9/h5,10H,1-4H2
Standard InChI Key PDPNDTMAECQGCA-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC(=CS2)O
Canonical SMILES C1COCCN1C2=NC(=CS2)O

Introduction

Chemical Properties and Structure

2-(4-Morpholinyl)-1,3-thiazol-4-ol possesses distinct chemical properties that contribute to its pharmacological relevance. The compound's fundamental structure consists of a thiazole ring bonded to a morpholine group, creating a unique molecular entity with specific chemical reactivity patterns.

Basic Chemical Information

The following table presents the essential chemical information for 2-(4-Morpholinyl)-1,3-thiazol-4-ol:

PropertyValue
CAS Number19983-32-5
Molecular FormulaC₇H₁₀N₂O₂S
Molecular Weight186.23 g/mol
IUPAC Name2-morpholin-4-yl-1,3-thiazol-4-ol
Standard InChIInChI=1S/C7H10N2O2S/c10-6-5-12-7(8-6)9-1-3-11-4-2-9/h5,10H,1-4H2
Standard InChIKeyPDPNDTMAECQGCA-UHFFFAOYS

This heterocyclic compound contains multiple functional groups that enable various chemical interactions. The thiazole ring, with its sulfur and nitrogen atoms, provides aromatic character and specific electronic distribution. The morpholine moiety, with its oxygen atom, contributes additional hydrogen bonding capabilities and affects the compound's solubility properties.

Structural Features

The structure of 2-(4-Morpholinyl)-1,3-thiazol-4-ol consists of two main components:

  • A thiazole ring with a hydroxyl group at position 4

  • A morpholine group attached at position 2 of the thiazole ring

This structural arrangement creates a molecule with multiple heteroatoms that can participate in various interactions with biological targets. The 4-hydroxyl group on the thiazole ring is particularly noteworthy as it can act as both a hydrogen bond donor and acceptor, potentially enhancing binding to protein targets. The morpholine ring, being a six-membered heterocycle containing an oxygen atom, contributes to the compound's water solubility while maintaining some lipophilic character.

Synthesis Methods

Several methods have been developed for synthesizing 2-(4-Morpholinyl)-1,3-thiazol-4-ol, primarily utilizing the reactivity of the thiazole and morpholine functional groups. These synthetic approaches enable researchers to produce the compound efficiently for further study and development.

Biological Activities

2-(4-Morpholinyl)-1,3-thiazol-4-ol exhibits diverse biological activities that make it a compound of interest in pharmaceutical research. Its unique structural features contribute to its pharmacological properties, particularly in antimicrobial and anticancer applications.

Comparison with Related Compounds

To better understand the significance of 2-(4-Morpholinyl)-1,3-thiazol-4-ol, it is valuable to compare it with structurally related compounds. This comparison highlights the unique features and potential advantages of this particular molecular arrangement.

Structural Analogs

Several compounds share structural similarities with 2-(4-Morpholinyl)-1,3-thiazol-4-ol, including:

  • (5Z)-2-(4-morpholinyl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one : This compound contains the same 2-(4-morpholinyl)-1,3-thiazol core but includes additional structural elements that modify its properties and biological activities.

  • 4-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]aniline : This derivative includes an aniline group at position 4 instead of the hydroxyl group, altering its hydrogen bonding capabilities and lipophilicity.

The unique combination of the morpholine moiety and the 4-hydroxyl thiazole structure in 2-(4-Morpholinyl)-1,3-thiazol-4-ol differentiates it from these related compounds, potentially conferring distinct chemical reactivity and biological activity profiles.

Activity Comparison

When comparing the biological activities of 2-(4-Morpholinyl)-1,3-thiazol-4-ol with related compounds, several patterns emerge:

  • Antimicrobial activity: Various thiazole-containing compounds have demonstrated antimicrobial properties. For example, certain thiazolidin-4-one derivatives have shown significant activity against bacterial strains like P. aeruginosa, Salmonella typhi, and S. aureus, as well as the fungal strain C. albicans .

  • Structural features affecting activity: The presence of specific functional groups significantly impacts biological activity. For instance, compounds with hydroxyl (OH) and chloro (Cl) substituents tend to exhibit stronger antimicrobial activity compared to those with methoxy (OMe) or methyl (CH₃) groups .

This comparative analysis suggests that 2-(4-Morpholinyl)-1,3-thiazol-4-ol's hydroxyl group may contribute significantly to its biological activities, potentially making it more effective against certain targets compared to structurally similar compounds lacking this feature.

Applications in Medicinal Chemistry

The unique structural and biological properties of 2-(4-Morpholinyl)-1,3-thiazol-4-ol position it as a valuable compound in medicinal chemistry research. Its applications span various therapeutic areas, with particular relevance to antimicrobial and anticancer drug development.

Structure-Activity Relationship Insights

The study of 2-(4-Morpholinyl)-1,3-thiazol-4-ol and its derivatives provides valuable insights into structure-activity relationships (SAR) that can guide future drug design efforts. Key SAR observations include:

These SAR insights can inform rational design strategies for developing optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

Future Research Directions

Research on 2-(4-Morpholinyl)-1,3-thiazol-4-ol continues to evolve, with several promising directions for future investigation. These research avenues aim to further characterize the compound's properties and expand its potential applications.

Targeted Structural Modifications

Future research could focus on systematic modifications of the 2-(4-Morpholinyl)-1,3-thiazol-4-ol structure to enhance specific properties:

  • Substitution of the thiazole ring at various positions to modify electronic properties and binding affinity

  • Replacement of the morpholine group with other heterocycles to explore effects on solubility and target selectivity

  • Derivatization of the hydroxyl group to create prodrugs or compounds with improved pharmacokinetic profiles

These structural modifications could yield derivatives with enhanced biological activities or improved drug-like properties.

Expanded Biological Evaluation

Future biological evaluations of 2-(4-Morpholinyl)-1,3-thiazol-4-ol should address several key areas:

  • Detailed antimicrobial profiling against a broader range of pathogens, including drug-resistant strains

  • Comprehensive anticancer screening across diverse cancer cell lines to identify specific cancer types most susceptible to the compound

  • Investigation of other potential biological activities, such as anti-inflammatory, antiviral, or antiparasitic effects

  • Detailed mechanistic studies to elucidate precise modes of action at the molecular level

These expanded biological evaluations would provide a more complete understanding of the compound's therapeutic potential and guide further development efforts.

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